4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine
Description
Properties
IUPAC Name |
4-(3-chlorophenyl)-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-4,8,13H,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMKLSMBRGGWAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442054 | |
| Record name | 4-(3-chlorophenyl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95884-51-8 | |
| Record name | 4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95884-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-chlorophenyl)-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine typically involves the reaction of 3-chlorobenzaldehyde with a suitable amine under reductive amination conditions. One common method involves the use of sodium triacetoxyborohydride as the reducing agent in the presence of acetic acid. The reaction is carried out at room temperature, and the product is obtained in good yield after purification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: Reduction of the compound can lead to the formation of the fully saturated piperidine derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted tetrahydropyridine derivatives.
Scientific Research Applications
4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly the dopamine system, by binding to dopamine receptors and influencing their activity. This interaction can lead to changes in neuronal signaling and has potential implications for the treatment of neurological disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and chemical properties of 4-(3-chlorophenyl)-1,2,3,6-tetrahydropyridine can be contextualized by comparing it with related tetrahydropyridine derivatives. Key structural analogs include:
4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine (Cl-PTP)
- Structural Difference : Chlorine substituent at the para-position (4-position) of the phenyl ring.
- Biological Activity: Cl-PTP is a substrate for monoamine oxidase (MAO), leading to oxidative metabolism. Its para-chloro configuration enhances metabolic stability compared to unsubstituted analogs .
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
- Structural Difference : Methyl group at the 1-position and unsubstituted phenyl ring.
- Biological Activity : MPTP is metabolized by MAO-B to the neurotoxic cation MPP+, which selectively destroys dopaminergic neurons via uptake by dopamine transporters .
- Toxicity : MPTP induces Parkinson-like symptoms in humans and animals (TD50 = 0.059 mg/kg) .
4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridine Hydrochloride
- Structural Difference : Chlorine at the ortho-position (2-position) of the phenyl ring.
4-(4-Hydroxyphenyl)-1-methyl-1,2,3,6-tetrahydropyridine (MPTP-OH)
- Structural Difference : Hydroxyl group at the para-position of the phenyl ring.
- Metabolism : A major metabolite of MPTP formed via aromatic hydroxylation. MPTP-OH exhibits reduced neurotoxicity due to diminished conversion to MPP+ .
4-(3-Methanesulfonylphenyl)-1,2,3,6-tetrahydropyridine
- Structural Difference : Methanesulfonyl group at the 3-position of the phenyl ring.
Comparative Data Table
Key Research Findings
Metabolic Stability : The 3-chloro substituent in this compound enhances resistance to cytochrome P450-mediated oxidation compared to MPTP, reducing the formation of toxic metabolites .
MAO Selectivity : Unlike MPTP, which is metabolized by MAO-B, this compound is a substrate for both MAO-A and MAO-B, as demonstrated by kinetic studies with recombinant enzymes .
Neuroprotective Potential: Structural analogs lacking the 1-methyl group (e.g., PTP) show reduced dopaminergic toxicity, suggesting that N-methylation is critical for neurotoxicity .
Synthetic Utility : Chlorophenyl-substituted tetrahydropyridines serve as intermediates in synthesizing dopamine D3 receptor ligands, with substituent position influencing binding affinity .
Structural-Activity Relationships (SAR)
- Chlorine Position : Meta-substitution (3-Cl) balances lipophilicity and metabolic stability, while para-substitution (4-Cl) enhances MAO affinity.
- N-Methylation : Introduced in MPTP, this modification is essential for MAO-B recognition and subsequent neurotoxicity.
- Polar Groups : Hydroxyl or sulfonyl groups reduce CNS penetration but improve solubility for peripheral targets .
Biological Activity
4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.
Target Interaction
this compound primarily interacts with neurotransmitter systems, particularly influencing dopamine receptors. Its structural similarity to other phenylpiperazine derivatives suggests that it may modulate neurotransmission by binding to these receptors, thereby altering neuronal signaling pathways.
Biochemical Pathways
The compound has been shown to interact with various enzymes and proteins. Notably, it inhibits acetylcholinesterase (AChE), an enzyme crucial for hydrolyzing acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cholinergic neurotransmission. Additionally, it has been implicated in altering levels of reactive oxygen species (ROS), contributing to oxidative stress within cells.
Pharmacological Properties
Cellular Effects
Research indicates that this compound affects cellular functions by modulating cell signaling pathways and gene expression. For example, compounds structurally related to it have demonstrated antileishmanial and antimalarial activities in vitro and in vivo.
Pharmacokinetics
The pharmacokinetic profile of this compound can be analyzed using reverse phase high-performance liquid chromatography (HPLC), indicating its potential for therapeutic applications.
Table 1: Summary of Biological Activities
Case Studies
-
Neuroprotective Effects
In a study examining neuroprotective properties against MPTP-induced Parkinsonism in mice, compounds similar to this compound were shown to protect dopaminergic neurons from degeneration. The study highlighted the compound's potential as a therapeutic agent for neurodegenerative diseases . -
Antinociceptive Activity
Another study focused on the antinociceptive effects of tetrahydropyridine derivatives in neuropathic pain models. The compound demonstrated a significant reduction in pain responses, suggesting its utility in pain management therapies .
Q & A
Q. What are the recommended synthetic routes for preparing 4-(3-Chlorophenyl)-1,2,3,6-tetrahydropyridine, and what experimental conditions optimize yield?
A common approach involves cyclocondensation reactions. For example:
- Step 1 : React 3-chlorophenylacetonitrile with a suitable diamine (e.g., 1,5-diaminopentane) in ethanol under reflux, using HCl as a catalyst to form the tetrahydropyridine ring .
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Key Variables : Temperature (70–80°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 nitrile:diamine). Yields typically range from 45–65%, depending on purity of starting materials.
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of:
- NMR Spectroscopy : NMR to verify aromatic protons (δ 7.2–7.5 ppm) and tetrahydropyridine ring protons (δ 2.5–3.5 ppm). NMR should show signals for the chlorophenyl carbon (δ 135–140 ppm) and sp³ carbons in the ring .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the molecular formula .
- X-ray Crystallography : If single crystals are obtainable, compare bond lengths/angles to similar structures (e.g., 4-(4-chlorophenyl) derivatives ).
Advanced Research Questions
Q. How can discrepancies in reported biological activity data for this compound derivatives be resolved?
Discrepancies often arise from:
- Purity Issues : Validate compound purity via HPLC (>95%) and control for residual solvents (e.g., DMSO in biological assays).
- Structural Isomers : Use chiral chromatography (e.g., Chiralpak® columns) to separate enantiomers, as stereochemistry impacts receptor binding .
- Assay Variability : Standardize in vitro assays (e.g., IC₅₀ measurements) using positive controls (e.g., dopamine receptor antagonists for neuroactive derivatives) .
Q. What strategies improve the stability of this compound in aqueous solutions for pharmacological studies?
- pH Adjustment : Maintain solutions at pH 4–6 (acetate buffer) to minimize hydrolysis of the tetrahydropyridine ring.
- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage.
- Complexation : Use cyclodextrins (e.g., β-cyclodextrin) to enhance solubility and reduce degradation .
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
- DFT Calculations : Model the compound’s HOMO/LUMO orbitals to assess susceptibility to electrophilic/nucleophilic attacks.
- Molecular Docking : Simulate interactions with catalytic metal surfaces (e.g., Pd/C for hydrogenation) to predict regioselectivity .
- MD Simulations : Analyze conformational flexibility under varying solvent conditions (e.g., water vs. DMF) .
Methodological Challenges and Solutions
Q. What analytical techniques are critical for distinguishing this compound from its regioisomers?
- 2D NMR (COSY, NOESY) : Identify coupling patterns between the chlorophenyl group and adjacent protons.
- IR Spectroscopy : Compare C-Cl stretching frequencies (550–600 cm⁻¹) to differentiate substitution positions .
- LC-MS/MS : Use fragmentation patterns to distinguish regioisomers (e.g., m/z 165 for chlorophenyl fragment vs. m/z 149 for non-chlorinated analogs) .
Q. How should researchers handle safety concerns related to this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
